molecular formula C12H15NO B1355207 3-cyclohexanecarbonylpyridine CAS No. 60148-00-7

3-cyclohexanecarbonylpyridine

Cat. No.: B1355207
CAS No.: 60148-00-7
M. Wt: 189.25 g/mol
InChI Key: SDAFBHAGZHYODJ-UHFFFAOYSA-N
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Description

3-cyclohexanecarbonylpyridine is an organic compound with the molecular formula C12H15NO It consists of a cyclohexyl group attached to a pyridin-3-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-cyclohexanecarbonylpyridine can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and involves cyclocondensation, which simplifies the purification process and allows for the efficient construction of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot syntheses can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower costs, and simplified purification processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexanecarbonylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Cyclohexyl(pyridin-3-yl)methanol.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3-cyclohexanecarbonylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexanecarbonylpyridine involves its interaction with various molecular targets. For example, its derivatives can inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(pyridin-4-yl)methanone
  • Cyclohexyl(pyridin-2-yl)methanone
  • Phenyl(pyridin-3-yl)methanone

Uniqueness

3-cyclohexanecarbonylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to its analogs .

Properties

IUPAC Name

cyclohexyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFBHAGZHYODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484028
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-00-7
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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